2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol
CAS No.:
Cat. No.: VC17823350
Molecular Formula: C11H24N2O2
Molecular Weight: 216.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H24N2O2 |
|---|---|
| Molecular Weight | 216.32 g/mol |
| IUPAC Name | 2-[(1-propan-2-ylpiperidin-4-yl)amino]propane-1,3-diol |
| Standard InChI | InChI=1S/C11H24N2O2/c1-9(2)13-5-3-10(4-6-13)12-11(7-14)8-15/h9-12,14-15H,3-8H2,1-2H3 |
| Standard InChI Key | KCPUPYOSAZQWFY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CCC(CC1)NC(CO)CO |
Introduction
2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol is a chemical compound with the CAS number 1482079-92-4. It is characterized by its molecular formula, C11H24N2O2, and a molecular weight of 216.32 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure, which includes a piperidine ring and a propane-1,3-diol backbone.
Synthesis and Preparation
While specific synthesis methods for 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol are not widely documented in the available literature, compounds with similar structures often involve reactions such as nucleophilic substitution or reductive amination. The synthesis typically requires careful control of reaction conditions to ensure high purity and yield.
Biological Activity and Potential Applications
Although detailed biological activity data for 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol is limited, compounds with similar structures have shown potential in various biological applications. Piperidine derivatives are known for their interactions with neurotransmitter systems, suggesting possible roles in neurological or psychiatric treatments . Additionally, the presence of hydroxyl groups in the propane-1,3-diol moiety could contribute to solubility and bioavailability, making it a candidate for further pharmaceutical development.
Storage and Handling
2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol requires careful storage due to its chemical nature. It is typically stored under cold-chain conditions to maintain stability and prevent degradation . Handling should follow standard laboratory safety protocols to avoid exposure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume